2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide
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Overview
Description
2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide is an organic compound with the molecular formula C14H14N4O4 and a molecular weight of 302.29 g/mol This compound is known for its unique structure, which includes two prop-2-yn-1-yloxy groups attached to a terephthalohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide typically involves the reaction of 2,5-dihydroxyterephthalohydrazide with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The prop-2-yn-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Mechanism of Action
The mechanism of action of 2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yloxy groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it valuable in bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde: Similar in structure but with aldehyde groups instead of hydrazide.
2,5-Bis(allyloxy)terephthalohydrazide: Contains allyloxy groups instead of prop-2-yn-1-yloxy groups.
2,5-Bis(hexyloxy)terephthalohydrazide: Features hexyloxy groups, providing different physical and chemical properties.
Uniqueness
2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide is unique due to its ability to undergo click chemistry reactions, making it highly versatile for various applications in materials science and bioconjugation. Its hydrazide functionality also allows for further derivatization and modification, enhancing its utility in synthetic chemistry.
Properties
Molecular Formula |
C14H14N4O4 |
---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
2,5-bis(prop-2-ynoxy)benzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C14H14N4O4/c1-3-5-21-11-7-10(14(20)18-16)12(22-6-4-2)8-9(11)13(19)17-15/h1-2,7-8H,5-6,15-16H2,(H,17,19)(H,18,20) |
InChI Key |
OTRNRKBGXVADCG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1C(=O)NN)OCC#C)C(=O)NN |
Origin of Product |
United States |
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